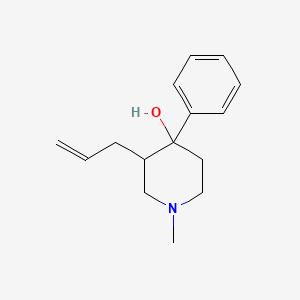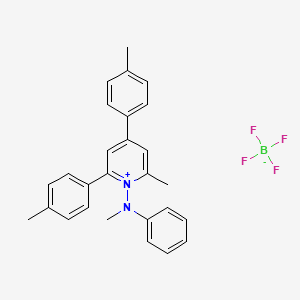
2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by its unique structure, which includes a pyridinium core substituted with methyl, methylphenylamino, and p-tolyl groups. The tetrafluoroborate anion is commonly used to stabilize the cationic species in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized through a condensation reaction between a suitable aldehyde and an amine.
Substitution Reactions: The methyl, methylphenylamino, and p-tolyl groups are introduced through nucleophilic substitution reactions.
Formation of the Tetrafluoroborate Salt: The final step involves the reaction of the pyridinium cation with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction can produce various amines.
科学的研究の応用
2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes or bind to receptors, altering cellular functions.
類似化合物との比較
Similar Compounds
- 2-Methyl-1-(2-oxo-2-p-tolyl-ethyl)-pyridinium bromide
- 4’-Methylbutyrophenone
- 1-(4-Methylphenyl)butan-1-one
Uniqueness
2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
63149-30-4 |
|---|---|
分子式 |
C27H27BF4N2 |
分子量 |
466.3 g/mol |
IUPAC名 |
N,2-dimethyl-4,6-bis(4-methylphenyl)-N-phenylpyridin-1-ium-1-amine;tetrafluoroborate |
InChI |
InChI=1S/C27H27N2.BF4/c1-20-10-14-23(15-11-20)25-18-22(3)29(28(4)26-8-6-5-7-9-26)27(19-25)24-16-12-21(2)13-17-24;2-1(3,4)5/h5-19H,1-4H3;/q+1;-1 |
InChIキー |
VODSSAYJXXCWPJ-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



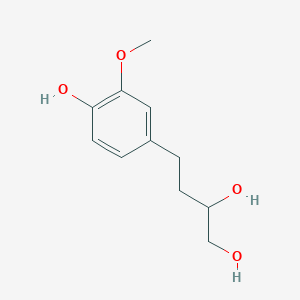
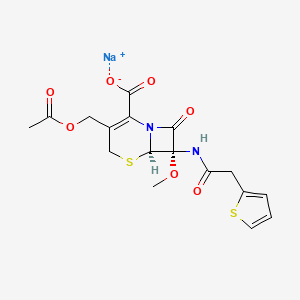

![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
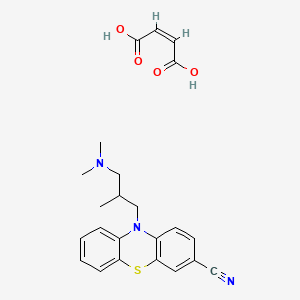
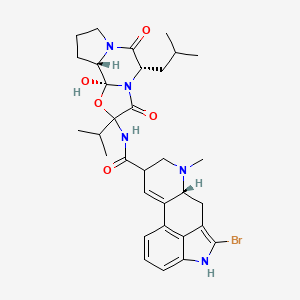
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)


